

A Comparative Guide to Allosteric SHP2 Inhibitors: SHP394 versus SHP099

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Compound of Interest

Compound Name: SHP394

Cat. No.: B610828

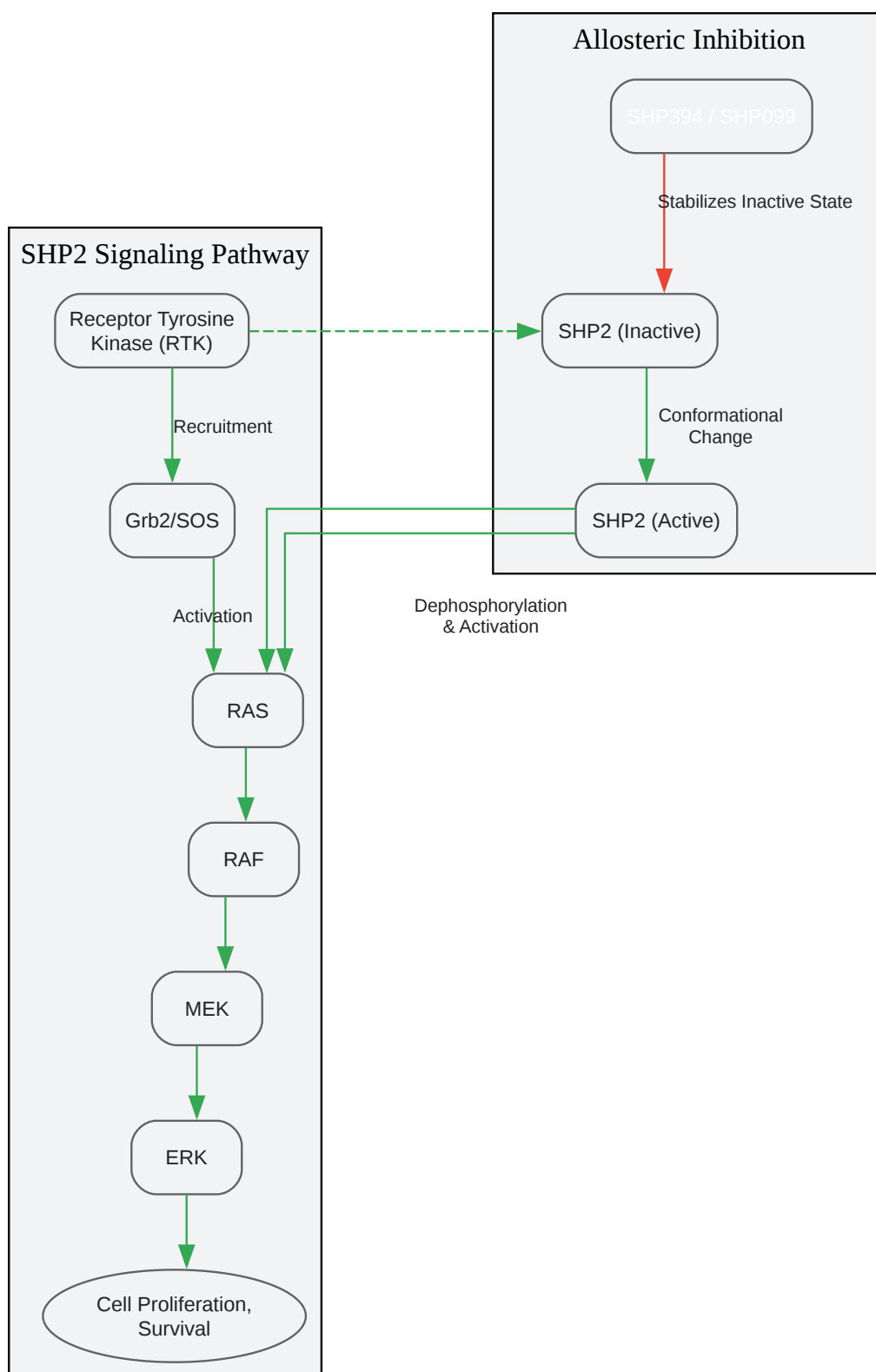
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The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. The development of allosteric inhibitors, which stabilize SHP2 in its inactive conformation, represents a significant advancement over traditional active-site inhibitors that have struggled with selectivity and bioavailability. This guide provides an objective comparison of two prominent allosteric SHP2 inhibitors, **SHP394** and SHP099, based on available preclinical data.

Mechanism of Action: Allosteric Inhibition of SHP2

Both **SHP394** and SHP099 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.^{[1][2]} This binding event locks the enzyme in a closed, auto-inhibited conformation, preventing its activation and downstream signaling through the RAS-MAPK pathway.^{[1][2]} This mechanism of action is distinct from active-site inhibitors and offers greater selectivity.



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Caption: SHP2 signaling and allosteric inhibition.

Comparative Performance Data

The following tables summarize the available quantitative data for **SHP394** and SHP099, allowing for a comparative assessment of their potency and anti-proliferative activity. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Potency Against SHP2 Enzyme

Inhibitor	Target	IC50	Reference(s)
SHP394	SHP2	23 nM	[3]
SHP099	SHP2	71 nM	[1]

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

Inhibitor	Cell Line	Cancer Type	IC50	Reference(s)
SHP394	Caco-2	Colorectal Carcinoma	297 nM	[3]
Detroit-562	Pharyngeal Carcinoma	1.38 µM	[3]	
KYSE520	Esophageal Squamous Cell Carcinoma	18 nM (p-ERK inhibition)	[3]	
SHP099	MV-411	Acute Myeloid Leukemia	0.32 µM	[4]
MOLM-13	Acute Myeloid Leukemia	N/A	[3]	
Kasumi-1	Acute Myeloid Leukemia	N/A	[3]	
Detroit 562	Pharyngeal Carcinoma	3.76 µM	[5]	[5]
KYSE-520	Esophageal Squamous Cell Carcinoma	5.14 µM	[5]	

Table 3: In Vivo Efficacy in Xenograft Models

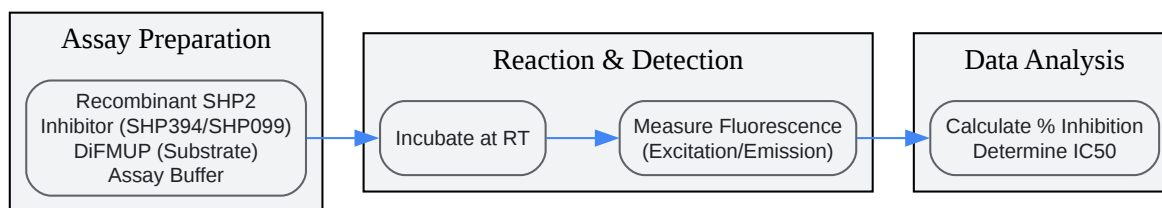
Inhibitor	Cancer Model	Dosing	Outcome	Reference(s)
SHP394	Detroit-562 Pharyngeal Carcinoma	20-80 mg/kg, oral, twice daily	Dose-dependent tumor volume reduction. 80 mg/kg resulted in 34% tumor regression.	[3]
SHP099	KYSE520 Esophageal Squamous Cell Carcinoma	Oral gavage (dose not specified)	Marked tumor growth inhibition.	[3]
RKO Colorectal Carcinoma	Not specified	Suppressed tumor growth in combination with ERK inhibitors.	[6]	
CT-26 Colon Cancer	Intraperitoneal injection	Decreased tumor load by augmenting anti- tumor immunity.	[7]	

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

SHP2 Enzymatic Assay (General Protocol)

A common method to determine the enzymatic activity of SHP2 and the inhibitory potency of compounds like **SHP394** and SHP099 is a fluorescence-based assay.



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